7,7-difluorobicyclo[4.1.0]heptan-2-one
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Overview
Description
7,7-Difluorobicyclo[4.1.0]heptan-2-one is a bicyclic organic compound with the molecular formula C7H8F2O. It belongs to the norbornane family of compounds, which are often used as building blocks for the synthesis of complex organic molecules . This compound is characterized by its unique structure, which includes a bicyclic framework with two fluorine atoms attached to the same carbon atom.
Preparation Methods
The synthesis of 7,7-difluorobicyclo[4.1.0]heptan-2-one can be achieved through various organic synthesis routes. One common method involves the electrophilic addition of a carbene to an alkene, which allows the simultaneous formation of two carbon-carbon bonds, producing a cyclopropane derivative . The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a phase-transfer catalyst, such as tricaprylmethyl ammonium chloride, in the presence of chloroform and cyclohexene .
Chemical Reactions Analysis
7,7-Difluorobicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,7-Difluorobicyclo[4.1.0]heptan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7,7-difluorobicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
7,7-Difluorobicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
7,7-Dichlorobicyclo[4.1.0]heptane: Similar in structure but with chlorine atoms instead of fluorine.
7,7-Difluorobicyclo[4.1.0]heptan-3-amine: Contains an amine group instead of a ketone group.
7,7-Difluorobicyclo[4.1.0]heptan-1-ol: Contains an alcohol group instead of a ketone group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ketone functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDHMVMJRRJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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